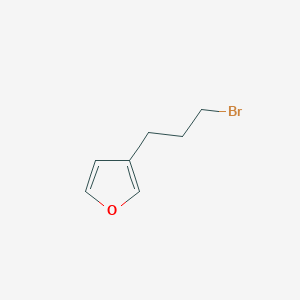

3-(3-Bromopropyl)furan

Overview

Description

“3-(3-Bromopropyl)furan” is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compounds and its derivatives are naturally occurring in many foods . The furan nucleus is found in a large number of biologically active materials .

Synthesis Analysis

Furan synthesis involves various methods and catalysts . For instance, the Diels–Alder reaction is considered among the most important one for the synthesis of cyclic and heterocyclic compounds in organic chemistry for their high regiostereoselectivity . The synthesis of furan-containing conjugated materials has been studied extensively .Molecular Structure Analysis

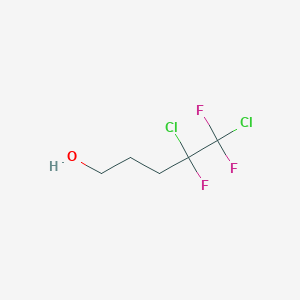

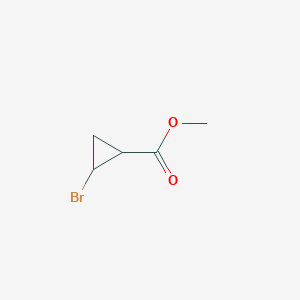

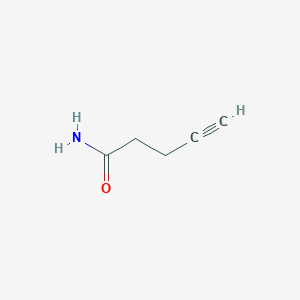

The molecular formula of “3-(3-Bromopropyl)furan” is C7H9BrO . Its molecular weight is 189.05 g/mol . The InChI string representation of its structure isInChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 . Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory . Experimental results have been rationalized using electronic and chemical proprieties analysis of the reagents and complete exploration of the potential energy surface .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Furan derivative is an imperative class of heterocyclic compound that has important biological properties . Furan is rapidly and extensively absorbed from the intestine and the lung .Scientific Research Applications

Epoxy Resins

Furan derivatives, including “3-(3-Bromopropyl)furan”, have been used in the synthesis of epoxy resins . These resins have a wide range of applications in industries due to their high volume production . The furan derivatives can replace phthalic moieties in polyethylene terephthalate .

Renewable Monomers

Furan derivatives are being explored as bio-renewable monomers with low toxicity to produce more sustainable polymers . This is part of a larger effort to address environmental issues and global warming .

Energy and Solvent Applications

Furfural, a monofunctional furan derivative, has been involved in various applications related to energy (new fuels) and original solvents . It’s possible that “3-(3-Bromopropyl)furan” could have similar applications.

Polymer Synthesis

Furan derivatives have been used in the synthesis of all types of polymers, including polyesters, polyurethanes, polyacrylics, cyanate resins, and more . This opens up a wide variety of potential applications for “3-(3-Bromopropyl)furan”.

Conjugated Materials

Furan and its derivatives have been incorporated into conjugated systems, conferring many benefits, including increases in conjugation, improved solubility, and better transport properties . These materials have a wide range of applications, including sensors, dyes, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .

Stability Improvement Strategies

While furan and its derivatives have many potential applications, they also have a tendency to decompose in the presence of oxygen and light . Therefore, research into strategies for improving the stability of conjugated furans, including “3-(3-Bromopropyl)furan”, is an important area of study .

Mechanism of Action

Safety and Hazards

Furan is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a nongenotoxic carcinogen . It is both toxic and carcinogenic in mice and rats . It has been classified as a Category 1B Carcinogenicity and Category 2 Specific target organ toxicity .

Future Directions

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . Further studies are needed for isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds .

properties

IUPAC Name |

3-(3-bromopropyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIWOOJKAHQDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromopropyl)furan | |

CAS RN |

98126-48-8 | |

| Record name | 3-(3-Bromopropyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98126-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)

![1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one](/img/structure/B3317927.png)